Bis(4-(diphenylamino)phenyl)methanone
Overview
Description
“Bis(4-(diphenylamino)phenyl)methanone” is a chemical compound with the molecular formula C37H28N2O . It is also known by its IUPAC name, 4-{[4-(diphenylamino)phenyl]carbonyl}-N,N-diphenylaniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central methanone group (a ketone derived from methane) with two 4-(diphenylamino)phenyl groups attached . The molecule contains a total of 73 bonds, including 45 non-H bonds, 37 multiple bonds, 8 rotatable bonds, 1 double bond, 36 aromatic bonds, 6 six-membered rings, 1 ketone (aromatic), and 2 tertiary amines (aromatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 516.63 . Its melting point is between 180-185 °C and it has a predicted boiling point of 678.7±40.0 °C . The predicted density is 1.201±0.06 g/cm3 .Scientific Research Applications
Novel Synthesis and Characterization
- Spectral Characterisation and DFT Calculation : Enbaraj et al. (2021) synthesized and characterized methanone derivatives using techniques like mass spectral studies, FT-IR, NMR, and DFT calculations. This study demonstrates the compound's potential for various applications due to its unique properties and synthesis methods (Enbaraj et al., 2021).
Applications in Optoelectronics
- Thermally Activated Delayed Fluorescent Emitters : Kim, Choi, and Lee (2016) explored the use of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone as a thermally activated delayed fluorescent emitter. This implies its utility in developing high-efficiency optoelectronic devices (Kim, Choi, & Lee, 2016).
Chemical Sensing and Environmental Monitoring
- Multiple Stimuli-Responsive and Reversible Fluorescence Switches : Wang et al. (2015) reported on a derivative of Bis(4-(diphenylamino)phenyl)methanone that shows aggregation-induced emission, capable of reversible fluorescence switching. This suggests its application in chemical sensing and environmental monitoring (Wang et al., 2015).
Antimicrobial and Anticancer Activities
- Hydrazone Derivatives for Estrogen Receptor Modulators : Pandey et al. (2002) synthesized hydrazone derivatives, evaluating their potential in anticancer and antimicrobial activities. This research highlights the compound's possible application in pharmaceuticals (Pandey et al., 2002).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Jalbout et al. (2006) synthesized and characterized a derivative for its antibacterial and antifungal activities, indicating its potential in medical and pharmaceutical applications (Jalbout et al., 2006).
Material Science and Polymer Applications
- Conformational Studies on Model Compounds : Nunes et al. (1995) reported on the dipole moments and molecular dynamics simulations of compounds including bis[4-(acetyloxy)phenyl]methanone, demonstrating their potential in material science and polymer applications (Nunes et al., 1995).
Antioxidant Properties
- Synthesis and Antioxidant Properties : Balaydın et al. (2010) investigated the antioxidant properties of bromination products of bis(3,4-dimethoxyphenyl)methanone, indicating potential health and wellness applications (Balaydın et al., 2010).
Memory Devices and Electronic Applications
- Hyperbranched Polyimide for Memory Devices : Tan et al. (2017) synthesized a derivative for use in memory devices, showcasing the compound's application in the electronics and data storage industry (Tan et al., 2017).
Properties
IUPAC Name |
bis[4-(N-phenylanilino)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O/c40-37(29-21-25-35(26-22-29)38(31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRKMQGPPYFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518118 | |
Record name | Bis[4-(diphenylamino)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-76-9 | |
Record name | Bis[4-(diphenylamino)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis[4-(diphenylamino)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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